Azanium;cerium(3+);disulfate;hydrate
Description
Azanium;cerium(3+);disulfate;hydrate is a cerium(III)-based ammonium sulfate hydrate with the deduced formula (NH₄)Ce(SO₄)₂·xH₂O. The IUPAC name reflects its composition:
- Azanium (NH₄⁺): The ammonium cation.
- Cerium(3+) (Ce³⁺): Trivalent cerium, a lanthanide metal.
- Disulfate (S₂O₇²⁻): A dimeric sulfate unit, though the term may refer to two discrete sulfate ions (SO₄²⁻) in the structure.
- Hydrate: Variable water molecules (xH₂O) incorporated into the crystal lattice.
This compound is structurally analogous to ammonium cerium(IV) nitrate tetrahydrate [(NH₄)₂Ce(NO₃)₆·4H₂O] but differs in oxidation state (Ce³⁺ vs. Ce⁴⁺) and anion (sulfate vs. nitrate) . Limited direct data on its properties exist, but comparisons with related compounds provide insights.
Properties
IUPAC Name |
azanium;cerium(3+);disulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.H3N.2H2O4S.H2O/c;;2*1-5(2,3)4;/h;1H3;2*(H2,1,2,3,4);1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRXMMOAPQQZPY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH6NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Table 2: Thermal and Chemical Stability
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